molecular formula C23H38ClN3O4 B15159809 tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride

Cat. No.: B15159809
M. Wt: 456.0 g/mol
InChI Key: DUXPYSUXJMFRQX-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Groups
This compound is a tertiary-butyl carbamate derivative featuring a dual carbamate protection system:

  • A tert-butoxycarbonyl (Boc) group attached to a butyl chain.
  • A secondary tetrahydroquinolin-8-ylamino moiety linked to the butyl chain.
  • A hydrochloride salt at the amino group, enhancing solubility and crystallinity.

The Boc group is widely used in peptide synthesis and medicinal chemistry to protect amines during reactions . The tetrahydroquinoline core is notable for its presence in bioactive molecules, including kinase inhibitors and antimalarials. The hydrochloride salt improves stability and bioavailability, making the compound suitable for pharmaceutical applications.

The tetrahydroquinoline moiety likely originates from cyclization or reduction of quinoline precursors. Potential applications include:

  • Intermediate in drug discovery (e.g., protease inhibitors).
  • Tool compound for studying hydrogen-bonding interactions in crystallography .

Properties

Molecular Formula

C23H38ClN3O4

Molecular Weight

456.0 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride

InChI

InChI=1S/C23H37N3O4.ClH/c1-22(2,3)29-20(27)26(21(28)30-23(4,5)6)16-8-7-14-24-18-13-9-11-17-12-10-15-25-19(17)18;/h10,12,15,18,24H,7-9,11,13-14,16H2,1-6H3;1H

InChI Key

DUXPYSUXJMFRQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCNC1CCCC2=C1N=CC=C2)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Biological Activity

Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate; hydrochloride (CAS Number: 1202679-63-7) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety, which is known for its interactions with various biological targets. Its molecular formula is C23H38ClN3O4C_{23}H_{38}ClN_{3}O_{4}, and it has a molecular weight of 456.0 g/mol. The presence of the tert-butyl and carbamate functional groups contributes to its solubility and stability in biological systems.

Research indicates that this compound acts primarily as a CXCR4 antagonist . CXCR4 is a chemokine receptor involved in various physiological processes including immune responses and cancer metastasis. The tetrahydroquinoline structure enhances binding affinity to CXCR4, making it a promising candidate for therapeutic applications, particularly in oncology and virology .

Antiviral Activity

Studies have demonstrated that the compound exhibits anti-HIV activity by blocking the CXCR4 receptor, which is utilized by HIV to enter host cells. In vitro assays showed that this compound significantly reduced viral replication in infected cell lines .

Anticancer Properties

The compound's ability to inhibit CXCR4 has also been linked to anticancer effects . In various cancer models, it was found to impede tumor growth and metastasis by disrupting the signaling pathways associated with CXCR4 activation .

Case Studies

Study ReferenceBiological ActivityFindings
Anti-HIVSignificant reduction in viral load in treated cell lines.
AnticancerInhibition of tumor growth in xenograft models.
PharmacokineticsFavorable ADME properties indicating good bioavailability.

Pharmacokinetics

The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics. Studies indicate that it maintains effective concentrations in plasma for extended periods, enhancing its potential for therapeutic use .

Safety and Toxicology

Preliminary toxicological assessments reveal that the compound exhibits low toxicity profiles at therapeutic doses. Further studies are necessary to fully understand its safety margins and long-term effects in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound’s structural complexity necessitates comparisons with simpler carbamates and tetrahydroquinoline derivatives. Below is an analysis based on crystallographic, synthetic, and functional

Compound Key Features Hydrogen Bonding (Å) Applications Reference
N-pivaloylhydroxylamine Single Boc group; antiparallel molecular alignment in crystals N–H···O: 2.81 Å Crystallography, organic synthesis
tert-butyl N-hydroxycarbamate Parallel molecular chains; dual hydrogen-bonding networks O–H···O: 2.65 Å Protecting group, ligand design
Target Compound Dual Boc groups; tetrahydroquinoline core; hydrochloride salt Not explicitly reported Drug intermediates, crystallographic studies N/A

Detailed Analysis

Hydrogen-Bonding Networks: N-pivaloylhydroxylamine forms antiparallel chains with C=O···H–N and C=O···H–O interactions, creating a first-order network of R₂²(10) dimers . tert-butyl N-hydroxycarbamate exhibits parallel chains with stronger O–H···O bonds (2.65 Å vs. 2.81 Å for N–H···O), enhancing lattice stability . The target compound likely adopts a hybrid network due to the tetrahydroquinoline core’s steric bulk and the hydrochloride’s ionic interactions.

Solubility and Reactivity :

  • The hydrochloride salt in the target compound increases aqueous solubility compared to neutral analogues like N-pivaloylhydroxylamine.
  • The Boc groups may slow hydrolysis relative to unprotected carbamates, a critical factor in drug delivery .

Crystallographic Behavior: SHELX and OLEX2 software are essential for refining such complex structures, particularly for resolving hydrogen-bonding ambiguities . The tetrahydroquinoline moiety may introduce torsional strain, complicating crystallographic resolution compared to simpler carbamates .

Research Findings and Data Tables

Table 1: Hydrogen-Bond Metrics in Analogues

Compound Bond Type D–H (Å) H···A (Å) D···A (Å) ∠D–H–A (°) Source
N-pivaloylhydroxylamine N–H···O 0.82(3) 2.01(3) 2.810(2) 164(2)
tert-butyl N-hydroxycarbamate O–H···O 0.91(2) 1.74(2) 2.647(2) 171(2)

Table 2: Functional Group Impact on Properties

Functional Group Impact on Solubility Impact on Stability Role in Crystallization
Boc Protection Reduces polarity Enhances stability Facilitates ordered packing
Tetrahydroquinoline Core Lowers solubility Introduces rigidity May cause torsional disorder
Hydrochloride Salt Increases solubility Ionic stabilization Promotes ionic lattice formation

Q & A

Q. Table 1: Reaction Parameters

StepTemperature (°C)SolventCatalystYield (%)
10–5DCMNone70–80
225THFTEA60–70

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and tetrahydroquinoline protons (δ 6.8–7.2 ppm for aromatic H) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 319.4) .
  • X-ray Crystallography : For absolute configuration, employ SHELX-97 for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

Advanced: How can researchers address discrepancies in biological activity data across assays?

Methodological Answer:
Contradictions often arise from assay-specific variables:

Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1% v/v) .

Metabolic Stability : Test compound stability in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .

Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and validate target engagement via SPR or ITC .

Q. Example Workflow :

  • Step 1 : Replicate assays in triplicate.
  • Step 2 : Cross-validate with orthogonal methods (e.g., Western blot for protein targets).
  • Step 3 : Use computational docking (Autodock Vina) to predict binding modes and reconcile activity differences .

Advanced: What strategies minimize by-products during synthesis?

Methodological Answer:

Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., carbonyl peaks at 1680–1720 cm1^{-1}) .

Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling while reducing epimerization .

Temperature Gradients : Gradual warming (0°C → RT) during amine coupling prevents exothermic side reactions .

Q. Table 2: By-Product Reduction

StrategyBy-Product Yield Reduction (%)
DMAP catalysis15–20
Gradient heating10–15
Solvent optimization5–10

Advanced: How can computational tools enhance mechanistic understanding of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinases) using GROMACS to assess binding stability .
  • QSAR Modeling : Train models with IC50_{50} data from analogous carbamates to predict bioactivity .
  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group .

Advanced: How to design stability studies under physiological conditions?

Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via UPLC .

Light Sensitivity : Expose to UV (365 nm) and assess photodegradation products with LC-MS/MS .

Long-Term Stability : Store at 4°C, –20°C, and RT for 6 months; quantify intact compound monthly .

Advanced: What are the challenges in studying structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Stereochemical Complexity : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) to isolate active isomers .
  • Functional Group Tolerance : Systematically modify the tetrahydroquinoline ring (e.g., halogenation) and assess IC50_{50} shifts .
  • Data Normalization : Use Z-score normalization to compare activity across diverse assays (e.g., enzyme vs. cell-based) .

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